molecular formula C17H16F2N4OS B6040988 1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide

1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide

Cat. No.: B6040988
M. Wt: 362.4 g/mol
InChI Key: MSLJXUHFKCSKFL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions . The industrial production of this compound typically involves the use of high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

1-[(2,6-Difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide involves modulation of sodium channels in the brain. By stabilizing the inactive state of these channels, the compound reduces neuronal excitability and prevents seizure propagation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-[(2,6-Difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide is unique due to its specific structure and mechanism of action. Similar compounds include:

This compound’s uniqueness lies in its triazole ring and the specific substitutions on the phenyl and thiophene rings, which contribute to its distinct pharmacological profile.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4OS/c1-11(8-12-4-3-7-25-12)20-17(24)16-10-23(22-21-16)9-13-14(18)5-2-6-15(13)19/h2-7,10-11H,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLJXUHFKCSKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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